

# E-7386 and Lenvatinib Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | E-7386   |           |
| Cat. No.:            | B1491352 | Get Quote |

For researchers and drug development professionals, this guide provides a comprehensive analysis of the efficacy of **E-7386** in combination with lenvatinib, supported by preclinical and clinical data. The combination shows promise in overcoming treatment resistance and improving outcomes in solid tumors, particularly hepatocellular carcinoma (HCC) and endometrial cancer.

## **Executive Summary**

The combination of **E-7386**, a first-in-class inhibitor of the CREB-binding protein (CBP)/β-catenin interaction, and lenvatinib, a multi-kinase inhibitor, demonstrates synergistic antitumor activity. Preclinical studies in hepatocellular carcinoma models reveal that the combination significantly prolongs survival compared to either monotherapy. Clinical data from the Phase Ib/II NCT04008797 trial further support the combination's efficacy, with notable response rates in both hepatocellular and endometrial cancers. Mechanistically, **E-7386** not only modulates the Wnt/β-catenin signaling pathway but also induces the activating transcription factor 4 (ATF4), while lenvatinib targets key angiogenesis pathways such as VEGFR and FGFR. This dual approach addresses multiple oncogenic drivers, offering a promising therapeutic strategy.

# Preclinical Efficacy In Vivo Murine Hepatocellular Carcinoma Model

A genetically engineered mouse model of HCC with a CTNNB1 mutation was utilized to assess the in vivo efficacy of the **E-7386** and lenvatinib combination.[1][2][3][4] Animals were



randomized into four treatment arms: vehicle, **E-7386** monotherapy, lenvatinib monotherapy, and the **E-7386** and lenvatinib combination.[1][2][3][4]

| Treatment Group     | Median Survival               | Statistical<br>Significance (vs.<br>Vehicle) | Statistical<br>Significance (vs.<br>Monotherapy) |
|---------------------|-------------------------------|----------------------------------------------|--------------------------------------------------|
| Vehicle             | Not Reported                  | -                                            | -                                                |
| E-7386              | Not Significantly<br>Extended | Not Significant                              | -                                                |
| Lenvatinib          | Significantly Extended        | Significant                                  | -                                                |
| E-7386 + Lenvatinib | Significantly<br>Prolonged    | Significant                                  | Significantly longer than monotherapy            |

Table 1: Survival Outcomes in a Preclinical Murine HCC Model. The combination of **E-7386** and lenvatinib resulted in a significant survival advantage compared to both vehicle and single-agent treatments.[1][2][3][4]

## Clinical Efficacy: Phase Ib/II Study (NCT04008797)

The ongoing NCT04008797 trial is a multicenter, open-label study evaluating the safety and efficacy of **E-7386** in combination with lenvatinib in patients with advanced solid tumors.[5]

## **Hepatocellular Carcinoma (HCC) Cohort**

Patients with advanced HCC were treated with E-7386 in combination with lenvatinib.[6]

| Efficacy Endpoint      | Result                                             | Patient Population                                       |
|------------------------|----------------------------------------------------|----------------------------------------------------------|
| Partial Response (PR)  | 36.0% (9 of 25 patients)                           | Advanced HCC                                             |
| Tumor Shrinkage (>30%) | Observed in 3 of 7 patients with ATF4 upregulation | Patients with confirmed ATF4 gene signature upregulation |

Table 2: Efficacy of **E-7386** and Lenvatinib in Advanced Hepatocellular Carcinoma. The combination demonstrated promising antitumor activity in a cohort of 25 patients.[6]



#### **Endometrial Cancer Cohort**

Patients with advanced or recurrent endometrial cancer who had progressed on platinum-based chemotherapy and anti-PD-(L)1 immunotherapy were enrolled.[7][8]

| Efficacy Endpoint                 | Overall Population       | Lenvatinib-Naïve<br>Population |
|-----------------------------------|--------------------------|--------------------------------|
| Overall Response Rate (ORR)       | 30.0% (9 of 30 patients) | 42.9%                          |
| Complete Response (CR)            | 1 patient                | Not specified                  |
| Partial Response (PR)             | 8 patients               | Not specified                  |
| Median Duration of Response (DoR) | 5.5 months               | Not specified                  |
| Progression-Free Survival (PFS)   | 5.5 months               | Not specified                  |
| Clinical Benefit Rate (CBR)       | Not specified            | Not specified                  |

Table 3: Efficacy of **E-7386** and Lenvatinib in Advanced Endometrial Cancer. The combination showed significant efficacy, particularly in patients who had not previously received lenvatinib. [7][8][9]

### **Mechanism of Action**

The synergistic effect of **E-7386** and lenvatinib stems from their complementary mechanisms of action targeting distinct but interconnected oncogenic pathways.

## E-7386: Dual Inhibition of Wnt/ $\beta$ -catenin Signaling and ATF4 Activation

**E-7386** is an orally bioavailable small molecule that inhibits the protein-protein interaction between CREB-binding protein (CBP) and  $\beta$ -catenin.[1] This disruption prevents the transcription of Wnt target genes involved in cell proliferation and survival. Additionally, **E-7386** has been shown to promote the activation of Activating Transcription Factor 4 (ATF4), which triggers an integrated stress response in cancer cells.[1][2][4]





Click to download full resolution via product page

#### E-7386 Mechanism of Action.

## Lenvatinib: Multi-Kinase Inhibition of Angiogenesis Pathways

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). By blocking these key signaling pathways, lenvatinib effectively inhibits tumor angiogenesis and cell proliferation.





Click to download full resolution via product page

#### Lenvatinib Mechanism of Action.

## Experimental Protocols Preclinical Murine HCC Model

- Model: Genetically engineered CTNNB1-mutant murine model of hepatocellular carcinoma. [1][2][3][4]
- Animals: Not specified.
- Treatment Arms:
  - Vehicle control
  - E-7386 monotherapy
  - Lenvatinib monotherapy
  - E-7386 and lenvatinib combination
- Primary Endpoint: Overall survival.[1][2][3][4]



Analyses: Tumor transcriptomics and immunohistochemistry.[1][2][3][4]

## Phase Ib/II Clinical Trial (NCT04008797)

- Trial Design: Open-label, multicenter, dose-escalation and dose-expansion study.[5]
- Patient Population: Patients with advanced solid tumors, including specific cohorts for hepatocellular carcinoma and endometrial cancer.[5]
- Treatment Regimen (HCC Cohort):
  - E-7386: Dose escalation from 10 to 80 mg once daily and 60 to 120 mg twice daily.
  - Lenvatinib: 8 mg (body weight <60 kg) or 12 mg (body weight ≥60 kg) once daily.[6]</li>
- Treatment Regimen (Endometrial Cancer Cohort):
  - E-7386: 120 mg twice daily.[7]
  - Lenvatinib: 14 mg once daily.[7]
- Primary Endpoints: Safety and tolerability, recommended Phase 2 dose.[10]
- Secondary Endpoints: Objective response rate, duration of response, clinical benefit rate, progression-free survival.[7]







Click to download full resolution via product page

#### **Overall Experimental Workflow.**

### Conclusion

The combination of **E-7386** and lenvatinib represents a promising therapeutic strategy for advanced solid tumors. The robust preclinical data demonstrating a significant survival benefit, coupled with encouraging clinical activity in heavily pretreated patient populations, underscores the potential of this combination. The distinct yet complementary mechanisms of action, targeting both the Wnt/ $\beta$ -catenin pathway and critical angiogenic signaling, provide a strong rationale for its continued development. Further investigation is warranted to fully elucidate the



predictive biomarkers for response and to establish the long-term efficacy and safety of this combination in larger patient cohorts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E7386 enhances lenvatinib's antitumor activity in preclinical models and human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. focusononcology.com [focusononcology.com]
- 6. A phase 1b study of E7386, a CREB-binding protein (CBP)/β-catenin interaction inhibitor, in combination with lenvatinib in patients with advanced hepatocellular carcinoma. - ASCO [asco.org]
- 7. E7386 study 102: Global dose-expansion cohort of E7386 + lenvatinib (LEN) in patients (pts) with advanced endometrial cancer (aEC) that progressed on platinum-based chemotherapy (chemo) and an anti-PD-(L)1 immunotherapy (IO). ASCO [asco.org]
- 8. E7386 Shows Promising Results in Advanced Endometrial Cancer Trial with 30% Response Rate [trial.medpath.com]
- 9. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [E-7386 and Lenvatinib Combination Therapy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1491352#e-7386-in-combination-with-lenvatinib-efficacy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com